molecular formula C7H7N3 B12632245 3H-Pyrrolo[2,3-b]pyridin-5-amine

3H-Pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B12632245
M. Wt: 133.15 g/mol
InChI Key: GBQCZUDZCCATDX-UHFFFAOYSA-N
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Description

3H-Pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrolo[2,3-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrrolo[2,3-b]pyridine core . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyrrolo[2,3-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

3H-Pyrrolo[2,3-b]pyridin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrrolo[2,3-b]pyridin-5-amine is unique due to its specific ring structure and the position of the nitrogen atom, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

3H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h2-4H,1,8H2

InChI Key

GBQCZUDZCCATDX-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C=C(C=N2)N

Origin of Product

United States

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